2,4-Dipropoxypyrimidine

Description

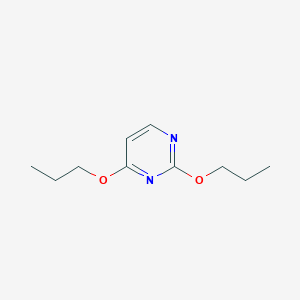

2,4-Dipropoxypyrimidine is a pyrimidine derivative featuring propoxy (-OCH₂CH₂CH₃) substituents at the 2- and 4-positions of the aromatic heterocyclic ring. Pyrimidines are six-membered rings with two nitrogen atoms at the 1- and 3-positions, and their derivatives are critical in pharmaceuticals, agrochemicals, and materials science. The propoxy groups confer distinct physicochemical properties, such as increased lipophilicity and steric bulk, compared to hydroxyl, amino, or smaller alkoxy substituents. This compound’s applications may include serving as a precursor in drug synthesis or a ligand in coordination chemistry, though specific uses require further exploration .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2,4-dipropoxypyrimidine |

InChI |

InChI=1S/C10H16N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3 |

InChI Key |

LJODWHMHKHLDLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=NC=C1)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dipropoxypyrimidine typically involves the reaction of pyrimidine derivatives with propyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride in dry dimethyl sulfoxide (DMSO) to generate the corresponding nucleophile, which then reacts with the pyrimidine core to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dipropoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the propoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dry DMSO.

Major Products Formed:

Oxidation: Formation of pyrimidine carboxylic acids.

Reduction: Formation of pyrimidine alcohols.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Dipropoxypyrimidine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dipropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

4-Hydroxypyrimidine (CAS 4562-27-0)

- Substituents : A hydroxyl (-OH) group at the 4-position.

- Properties : Higher polarity and water solubility due to hydrogen bonding capacity. Lower logP (~0.5) compared to alkoxy-substituted pyrimidines.

- Applications : Used as a building block in chemical synthesis and pharmaceuticals .

- Contrast with 2,4-Dipropoxypyrimidine : The hydroxyl group enhances reactivity in electrophilic substitution but reduces metabolic stability. Propoxy groups improve lipophilicity (predicted logP ~2.8), favoring membrane permeability but limiting aqueous solubility .

4-Amino-5,6-dimethoxy-pyrimidine

- Substituents: Amino (-NH₂) at 4-position and methoxy (-OCH₃) at 5- and 6-positions.

- Properties: Amino groups increase basicity and participation in hydrogen bonding. Methoxy groups provide moderate electron-donating effects.

- Applications : Investigated in drug development for kinase inhibition .

- Contrast with this compound: The amino group enables protonation at physiological pH, altering bioavailability.

Dihydropyrimidine Derivatives (e.g., 2-(Propylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile)

- Substituents : Thioether (-SPr) at 2-position and carbonyl groups.

- Properties : Reduced aromaticity due to the dihydro structure, enhancing reactivity. Thioethers increase lipophilicity (logP ~3.2) but are susceptible to oxidation.

- Applications : Demonstrated antibacterial activity in vitro .

- Contrast with this compound: The fully aromatic pyrimidine core in this compound provides conjugation stability.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Substituents | Predicted logP | Water Solubility (mg/mL) | Key Functional Differences |

|---|---|---|---|---|

| This compound | -OPr (2,4) | ~2.8 | <1 | High lipophilicity |

| 4-Hydroxypyrimidine | -OH (4) | ~0.5 | >50 | High polarity |

| 4-Amino-5,6-dimethoxy- | -NH₂ (4), -OCH₃ (5,6) | ~1.2 | ~10 | Basic, H-bond donor |

| 2-(Propylthio)-dihydropyrimidine | -SPr (2) | ~3.2 | <0.5 | Oxidation-sensitive |

Biological Activity

2,4-Dipropoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of two propoxy groups attached to the 2 and 4 positions of the pyrimidine ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in various research studies.

Research indicates that this compound may interact with specific enzymes and receptors, modulating their activity. For instance, it has been suggested that this compound can inhibit certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties. The exact molecular targets and pathways remain to be fully elucidated but are believed to involve key signaling pathways associated with cell growth and apoptosis .

Antimicrobial Properties

One of the notable biological activities of this compound is its antimicrobial efficacy. Studies have demonstrated that derivatives of pyrimidine compounds exhibit significant bactericidal activity against Mycobacterium tuberculosis, particularly in intracellular environments within human macrophages. This suggests potential applications in treating infections caused by resistant strains of tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to inhibit the proliferation of cancer cell lines in vitro at concentrations below 1 μg/ml. The mechanism may involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis .

Case Studies

Case Study 1: Efficacy Against Tuberculosis

In a recent study focusing on the efficacy of this compound against Mycobacterium tuberculosis, researchers observed significant activity at low concentrations. The study involved treating infected macrophages with varying concentrations of the compound and assessing bacterial viability through colony-forming unit counts. The results indicated that this compound effectively reduced bacterial load compared to untreated controls .

| Concentration (µg/ml) | Bacterial Load (CFU) |

|---|---|

| 0 | 1000 |

| 0.1 | 600 |

| 1 | 200 |

| 10 | <50 |

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of this compound on various cancer cell lines. The study utilized a standard MTT assay to evaluate cell viability after treatment with different concentrations of the compound over a specified period.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 8 |

The findings suggested that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.